L-Tyrosine-1-13C
CAS No.: 110622-46-3
Cat. No.: VC20740876
Molecular Formula: C9H11NO3
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 110622-46-3 |
---|---|
Molecular Formula | C9H11NO3 |
Molecular Weight | 182.18 g/mol |
IUPAC Name | (2S)-2-amino-3-(4-hydroxyphenyl)(213C)propanoic acid |
Standard InChI | InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i8+1 |
Standard InChI Key | OUYCCCASQSFEME-IDMPRHEVSA-N |
Isomeric SMILES | C1=CC(=CC=C1C[13C@@H](C(=O)O)N)O |
SMILES | C1=CC(=CC=C1CC(C(=O)O)N)O |
Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)O |
Chemical Properties and Structure
Molecular Characteristics
L-Tyrosine-1-13C maintains the fundamental structure of L-tyrosine while incorporating the heavier carbon-13 isotope at the carboxyl position. This targeted isotopic substitution creates minimal steric or electronic alterations to the molecule's behavior while providing a distinct spectroscopic signature. The compound exhibits a molecular weight of 182.181 g/mol and is represented by the molecular formula C813CH11NO3, indicating the specific incorporation of one carbon-13 atom among the nine carbon atoms in the molecule .
Physical Properties
Synthesis Methodologies
General Synthetic Approaches
The synthesis of L-Tyrosine-1-13C typically involves sophisticated chemical processes designed to incorporate the carbon-13 isotope specifically at the carboxyl position of the tyrosine molecule. These synthetic routes commonly begin with isotopically enriched precursors such as benzonitrile or ethyl benzoate, which undergo a series of chemical transformations to integrate the labeled carbon at the precise position required. The development of efficient synthetic pathways represents a significant achievement in isotopic labeling technology, enabling researchers to produce highly enriched compounds with specific labeling patterns.
Laboratory-Scale Synthesis
Laboratory-scale synthesis of L-Tyrosine-1-13C frequently employs an approach where isotopically enriched precursors undergo strategic chemical modifications. One documented method involves the electrocyclic ring-closure of a 1,6-disubstituted hexatriene system with in situ aromatization through elimination of an amino substituent . This process establishes the aromatic ring structure while maintaining the isotopic integrity of the labeled carbon. The resulting intermediate compounds, such as labeled benzonitrile or ethyl benzoate, subsequently undergo conversion to sodium phenylpyruvate followed by enzymatic reductive amination to produce the final L-Tyrosine-1-13C with high stereochemical purity .
Industrial Production Methods
Industrial production of L-Tyrosine-1-13C adapts laboratory-scale methodologies to larger volumes while optimizing for efficiency, yield, and purity. These processes typically involve rigorous quality control measures to ensure consistent isotopic enrichment and chemical purity in the final product. The industrial synthesis includes specialized purification steps designed to eliminate potential contaminants and achieve the high isotopic and chemical purity standards required for research applications. These manufacturing processes represent a balance between technical complexity and production scale, reflecting the specialized nature of isotopically labeled compounds in scientific research.
Table 2: Synthetic Pathways for L-Tyrosine-1-13C Production
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
The carbon-13 isotope enrichment in L-Tyrosine-1-13C creates distinctive spectroscopic properties that are particularly valuable in NMR studies. The 13C NMR spectrum of this compound exhibits characteristic resonance signals that provide detailed structural information and enable tracking in complex biological systems . Experimental 13C NMR studies conducted at 125 MHz in H2O demonstrate specific chemical shift patterns that distinguish L-Tyrosine-1-13C from non-labeled tyrosine, particularly in the carboxyl carbon region where the isotopic enrichment is located . These spectroscopic features make the compound an excellent probe for metabolic and structural studies using NMR techniques.
Mass Spectrometry Profiles
Mass spectrometry analysis of L-Tyrosine-1-13C reveals characteristic fragmentation patterns influenced by the presence of the carbon-13 isotope. The exact mass of 182.077255 provides a distinctive molecular ion peak that facilitates identification and quantification in complex mixtures . The isotopic distribution pattern in mass spectra offers additional confirmation of the compound's identity and isotopic enrichment level. These mass spectrometric properties enhance the compound's utility in metabolomic studies, isotope dilution analysis, and tracer experiments where precise identification and quantification are essential.
Infrared and Optical Spectroscopy
Infrared spectroscopy of L-Tyrosine-1-13C exhibits characteristic absorption bands influenced by the isotopic substitution. While the general vibrational modes remain similar to non-labeled tyrosine, subtle shifts appear in specific bands associated with the carboxyl group due to the heavier carbon-13 isotope. The compound's optical properties, including its refractive index of approximately 1.614, provide additional physical parameters relevant to analytical characterization . These spectroscopic features collectively contribute to comprehensive identification and purity assessment methodologies for L-Tyrosine-1-13C in research applications.
Biological Significance and Research Applications
Metabolic Tracing Studies
L-Tyrosine-1-13C serves as a valuable metabolic tracer due to its precise isotopic labeling at the carboxyl position. In biological systems, this compound enables researchers to track the fate of the labeled carbon through various metabolic pathways, including protein synthesis, catecholamine production, and energy metabolism . The non-radioactive nature of carbon-13 allows for long-term studies without radiation safety concerns, while providing distinctive spectroscopic signatures detectable through NMR and mass spectrometry. These capabilities make L-Tyrosine-1-13C an important tool in metabolomics research, nutritional studies, and investigations of amino acid metabolism disorders.
Neuroscience Research Applications
L-Tyrosine serves as a precursor for catecholamine neurotransmitters, including dopamine and norepinephrine, which are crucial for neurological function. The labeled L-Tyrosine-1-13C enables precise tracking of these neurotransmitter synthesis pathways in neurological research . Studies have demonstrated that tyrosine administration can impact cognitive performance, particularly in demanding circumstances, by affecting catecholamine transmission in the brain . The isotopically labeled compound provides a sophisticated tool for investigating these neurochemical processes with high specificity, contributing to advances in understanding neurotransmitter dynamics and potential therapeutic interventions.
Pharmaceutical and Clinical Research
In pharmaceutical research, L-Tyrosine-1-13C facilitates drug metabolism studies, pharmacokinetic investigations, and the development of novel therapeutic approaches. The incorporation of stable isotopes into drug molecules has gained increasing attention for its potential to affect pharmacokinetic and metabolic profiles, providing valuable insights for drug development processes . Clinical research applications include investigating amino acid metabolism disorders, optimizing nutritional formulations, and developing diagnostic methodologies based on isotopic analysis. These diverse applications highlight the compound's significance across multiple domains of biomedical research.
Table 3: Research Applications of L-Tyrosine-1-13C
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